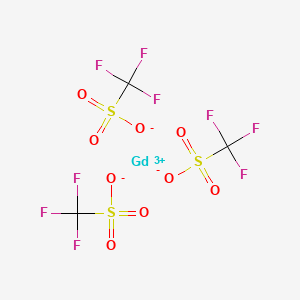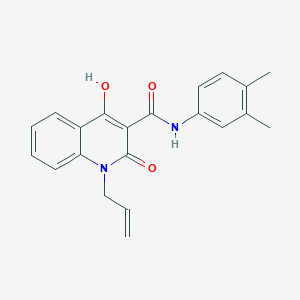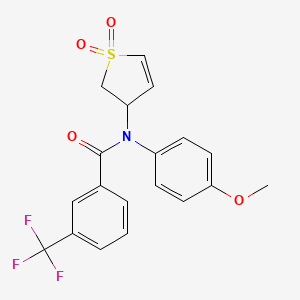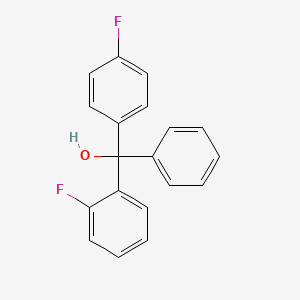
Gadolinium(III) trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium(III) trifluoromethanesulfonate, also known as gadolinium(III) triflate, is a chemical compound with the formula (CF3SO3)3Gd. It is a white solid that is highly soluble in water and many organic solvents. This compound is known for its use as a Lewis acid catalyst in various organic reactions .
作用機序
Target of Action
Gadolinium(III) trifluoromethanesulfonate, also known as Gadolinium (III) triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a catalyst, this compound facilitates chemical reactions without being consumed in the process . It is a water-tolerant Lewis acid, meaning it can accept electron pairs and is resistant to water . This property allows it to be used in reactions involving silyl enol ethers and aldehydes, such as the Aldol reaction .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For example, in the Aldol reaction, it facilitates the condensation of aldehydes and silyl enol ethers . This reaction is a key step in the synthesis of many organic compounds.
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions and allows them to occur under milder conditions than would otherwise be possible . The specific outcomes depend on the reaction being catalyzed.
準備方法
Gadolinium(III) trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of gadolinium oxide (Gd2O3) with trifluoromethanesulfonic acid (CF3SO3H) in an aqueous medium. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the gadolinium oxide .
Another method involves the use of gadolinium chloride (GdCl3) as a starting material. Gadolinium chloride is reacted with silver trifluoromethanesulfonate (AgCF3SO3) in an organic solvent such as acetonitrile. The reaction mixture is then filtered to remove the precipitated silver chloride (AgCl), and the solvent is evaporated to obtain the desired product .
化学反応の分析
Gadolinium(III) trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Aldol Reactions: It acts as a Lewis acid catalyst in the aldol reaction of silyl enol ethers with aldehydes, facilitating the formation of β-hydroxy ketones.
Diels-Alder Reactions: It catalyzes the enantioselective Diels-Alder reaction of quinones with dienes, leading to the formation of cyclohexene derivatives.
Isomerization and Dehydration Reactions: It is used in the isomerization and dehydration of glucose to produce 5-(hydroxymethyl)furfural (HMF) in combination with Brønsted acidic ionic liquids.
科学的研究の応用
Gadolinium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in organic synthesis, particularly in reactions requiring Lewis acids.
Industry: It is employed in the production of fine chemicals and materials, including polymers and biofuels.
類似化合物との比較
Gadolinium(III) trifluoromethanesulfonate is part of a family of trifluoromethanesulfonate compounds, which include:
- Scandium(III) trifluoromethanesulfonate
- Ytterbium(III) trifluoromethanesulfonate
- Indium(III) trifluoromethanesulfonate
- Dysprosium(III) trifluoromethanesulfonate
- Bismuth(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
- Aluminum trifluoromethanesulfonate
- Lanthanum(III) trifluoromethanesulfonate
- Iron(III) trifluoromethanesulfonate
- Zinc trifluoromethanesulfonate
What sets this compound apart is its unique combination of high solubility, water tolerance, and strong Lewis acidity, making it particularly effective in catalyzing a wide range of organic reactions.
特性
CAS番号 |
52093-29-5 |
|---|---|
分子式 |
CHF3GdO3S |
分子量 |
307.3 g/mol |
IUPAC名 |
gadolinium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Gd/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChIキー |
YETWLUGJYKSMHM-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Gd+3] |
正規SMILES |
C(F)(F)(F)S(=O)(=O)O.[Gd] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(p-Tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2751313.png)
![4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]pyridine-3,5-dicarbonitrile](/img/structure/B2751314.png)
![N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2751315.png)
![3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide](/img/structure/B2751318.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2751319.png)

![3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2751321.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzamide](/img/structure/B2751326.png)


![Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2751332.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2751334.png)
